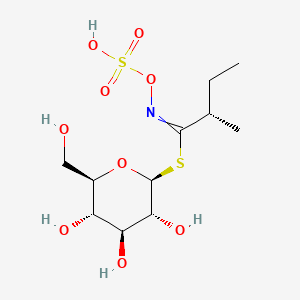

Glucocochlearin

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H21NO9S2 |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S)-2-methyl-N-sulfooxybutanimidothioate |

InChI |

InChI=1S/C11H21NO9S2/c1-3-5(2)10(12-21-23(17,18)19)22-11-9(16)8(15)7(14)6(4-13)20-11/h5-9,11,13-16H,3-4H2,1-2H3,(H,17,18,19)/t5-,6+,7+,8-,9+,11-/m0/s1 |

InChI Key |

TUSWQPFNQXCPGB-WKWISIMFSA-N |

SMILES |

CCC(C)C(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

Isomeric SMILES |

CC[C@H](C)C(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CCC(C)C(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

Synonyms |

glucocochlearin |

Origin of Product |

United States |

Organ Specific Accumulation Patterns in Plantae

The concentration and distribution of glucosinolates, including glucocochlearin, are not uniform throughout a plant. mdpi.com Different organs exhibit distinct accumulation patterns, which is a common characteristic for secondary metabolites in the Brassicaceae family. frontiersin.orgulisboa.pt

In species of the Cochlearia genus, this compound has been isolated from the aerial parts of the plants. researchgate.net This includes the leaves and stems. For instance, in Cochlearia officinalis, the leaves are known to contain this compound. nature.caspektrum.denatur-kraeuter.de

In other plants, this compound accumulation is often concentrated in specific tissues. For example, in several Brassica species like Chinese cabbage, kale, and mustard, as well as in radish, this compound is found at relatively high levels in the seeds. nih.gov In contrast, in horseradish, it is detected in trace amounts in both the roots and leaves. mdpi.com Similarly, in wasabi, it is present in the rhizome. gernot-katzers-spice-pages.com

The organ-specific accumulation of glucosinolates is a well-documented phenomenon. nih.govmdpi.com Generally, in Brassicaceae, the highest concentrations of these defense compounds are often found in young leaves and reproductive organs like flowers and seeds. frontiersin.org In belowground tissues, glucosinolates tend to accumulate in the taproots and lateral roots. frontiersin.org

Table 2: Documented Organ-Specific Accumulation of this compound

| Plant Species | Organ(s) of Accumulation |

|---|---|

| Cochlearia spp. | Aerial parts (leaves, stems) |

| Armoracia rusticana (Horseradish) | Roots, Leaves (trace amounts) |

| Eutrema japonicum (Wasabi) | Rhizome |

| Brassica rapa ssp. pekinensis (Chinese Cabbage) | Seeds |

| Brassica oleracea var. acephala (Kale) | Seeds |

| Brassica juncea (Mustard) | Seeds |

| Raphanus sativus (Radish) | Seeds |

| Aurinia leucadea | Stems, Leaves, Flowers |

Environmental Influences on Glucocochlearin Content and Profile Variability

Precursor Amino Acid Derivation: Isoleucine

This compound is classified as a branched-chain glucosinolate. nih.gov Its biosynthesis begins with the essential, branched-chain amino acid L-isoleucine. nih.govdrugbank.com Unlike the more common aliphatic glucosinolates derived from methionine or indole (B1671886) glucosinolates from tryptophan, this compound's characteristic sec-butyl side chain is derived directly from the structure of isoleucine. tandfonline.comnih.gov Isoleucine itself is synthesized in plants and microorganisms from pyruvate (B1213749) and alpha-ketobutyrate through a pathway not present in animals. wikipedia.org As an essential amino acid, it must be obtained through diet in humans. wikipedia.org In plants, the commitment of isoleucine to the glucosinolate pathway marks the first step in the formation of this compound. nih.gov

Core Glucosinolate Biosynthesis Pathway Stages

The formation of this compound follows the general biosynthetic pathway common to all glucosinolates, which is typically divided into three main stages. nih.gov

For many aliphatic glucosinolates, particularly those derived from methionine, the initial step involves the elongation of the amino acid's side chain through the insertion of one or more methylene (B1212753) (-CH2-) groups. nih.govtandfonline.com This process contributes significantly to the structural diversity of methionine-derived glucosinolates. tandfonline.com In the case of this compound, which is derived from isoleucine, significant chain elongation is not the primary feature; instead, the existing branched-chain structure of isoleucine is the key determinant of the final side chain. nih.gov

This central phase reconfigures the precursor amino acid into the fundamental glucosinolate structure. The process begins with the N-oxidation of the amino acid (isoleucine) to form the corresponding aldoxime, a reaction catalyzed by cytochrome P450 enzymes of the CYP79 family. nih.gov The resulting aldoxime is then converted into a thiohydroximic acid. This step involves another set of cytochrome P450 enzymes (CYP83 family) and the conjugation to a sulfur donor, such as glutathione, followed by cleavage by a C-S lyase. nih.gov

The resulting thiohydroximate intermediate is then glucosylated. A UDP-glucose:thiohydroximate S-glucosyltransferase (S-GT) enzyme transfers a glucose molecule from UDP-glucose to the sulfur atom, forming a desulfoglucosinolate. nih.gov The final step in creating the core structure is sulfation. A 3'-phosphoadenosine-5'-phosphosulfate (PAPS)-dependent sulfotransferase enzyme adds a sulfate (B86663) group to the molecule, yielding the complete glucosinolate core structure. nih.govkegg.jp

The final stage of biosynthesis involves modifications to the amino acid-derived side chain, which creates the vast diversity of glucosinolates. nih.gov For this compound, the characteristic sec-butyl side chain is already established from its isoleucine precursor. nih.gov Further modifications, such as hydroxylation or oxidation, which are common for other glucosinolates, are not the defining features of this compound. tandfonline.com The proposed pathway for isoleucine-derived this compound primarily involves the core synthesis pathway acting on the unmodified isoleucine-derived skeleton. nih.gov

Core Structure Synthesis

Enzymatic Activities Catalyzing this compound Formation

The biosynthesis of this compound is a highly regulated enzymatic cascade. While specific isozymes may vary between plant species, the key enzyme families involved in the general pathway are well-established. nih.govkegg.jp These enzymes catalyze the conversion from the precursor amino acid to the final glucosinolate product.

| Enzyme/Enzyme Family | Catalytic Function in Glucosinolate Biosynthesis |

| Cytochrome P450 (CYP79) | Catalyzes the initial conversion of the precursor amino acid (Isoleucine) into its corresponding aldoxime. nih.gov |

| Cytochrome P450 (CYP83) | Activates the aldoxime, leading to the formation of a thiohydroximic acid intermediate after reaction with a sulfur donor. nih.gov |

| C-S Lyase (e.g., SUR1) | Cleaves the S-alkyl-thiohydroximate intermediate to yield the thiohydroximate. nih.gov |

| UDP-glucose:thiohydroximic acid S-glucosyltransferases (S-GT) | Transfers a glucose moiety from UDP-glucose to the thiohydroximate, forming a desulfoglucosinolate. nih.gov |

| Desulfoglucosinolate Sulfotransferases | Catalyzes the final sulfation step, transferring a sulfate group from PAPS to the desulfoglucosinolate to form the final glucosinolate. nih.govkegg.jp |

Interplay with Primary Plant Metabolism and Resource Allocation

The production of secondary metabolites like this compound is intrinsically linked to a plant's primary metabolism. scitechnol.comresearchgate.net Primary metabolism encompasses essential processes for survival, such as photosynthesis, respiration, and the synthesis of fundamental molecules like amino acids, carbohydrates, and lipids. researchgate.netebsco.com Secondary metabolites, while not essential for immediate survival, play crucial roles in defense against herbivores and pathogens and in environmental interactions. scitechnol.comebsco.com

The biosynthesis of this compound represents a significant allocation of resources away from primary growth and development. nih.gov The pathway consumes essential precursors, including the amino acid isoleucine, which could otherwise be used for protein synthesis. researchgate.net Furthermore, the enzymatic steps require energy in the form of ATP and reducing equivalents (NADPH), which are also products of primary metabolism. researchgate.net This creates a "trade-off" where the plant must balance the allocation of resources between growth-related activities and the production of defensive compounds. nih.gov The synthesis of these compounds is often induced or increased in response to environmental stresses, such as insect feeding or pathogen attack, highlighting the dynamic relationship between primary metabolic state and secondary metabolite production for defense. scitechnol.comresearchgate.net

Phytohormonal Modulation of Biosynthesis

The production of this compound is not static; it is dynamically regulated by various phytohormones, which allows the plant to mount a defense response when challenged by herbivores or pathogens. nih.govoup.com These hormonal signals are integrated into the transcriptional regulatory network, often via the bHLH transcription factors. researchgate.net

Jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA), are the primary hormonal inducers of glucosinolate biosynthesis, particularly in response to wounding or herbivory. oup.comashs.orgmdpi.com Application of JA or MeJA leads to a significant increase in the accumulation of glucosinolates and the expression of their biosynthetic genes. ashs.orgmdpi.comoup.com

The JA signaling pathway operates as follows:

Perception: In response to stress, levels of the bioactive hormone, jasmonoyl-isoleucine (JA-Ile), increase. mdpi.com JA-Ile is perceived by the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCFCOI1 ubiquitin ligase complex. mdpi.com

Depression: In the absence of JA-Ile, JASMONATE-ZIM DOMAIN (JAZ) proteins act as repressors by binding to and inhibiting the activity of MYC transcription factors (MYC2, MYC3, MYC4). oup.commdpi.com

Activation: The perception of JA-Ile by SCFCOI1 targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. oup.commdpi.com The degradation of JAZ repressors frees the MYC transcription factors. mdpi.com

Gene Expression: The now-active MYC proteins, in complex with their MYB partners (like MYB28), can bind to the promoters of glucosinolate biosynthetic genes and activate their transcription, leading to increased GSL production. researchgate.netoup.commdpi.com

Mutants in the JA signaling pathway, such as coi1, are unable to induce glucosinolate accumulation in response to JA treatment, confirming the central role of this pathway. oup.comnih.gov

The regulation of glucosinolate biosynthesis is not solely dependent on jasmonates; it is fine-tuned by a complex interplay, or crosstalk, with other major phytohormone signaling pathways. nih.govmdpi.com

Salicylic Acid (SA): There is often an antagonistic relationship between the JA and SA signaling pathways. oup.com While JA is a potent inducer of glucosinolates, SA can have a complicated or even inhibitory effect. oup.com For instance, SA treatment has been observed to downregulate MYB28, a key activator of aliphatic glucosinolates. oup.com This antagonism allows the plant to prioritize different defense strategies depending on the nature of the attacker (e.g., biotrophic vs. necrotrophic pathogens). nih.gov

Gibberellin (GA): The GA and JA pathways are mutually antagonistic, which is critical for balancing the trade-off between plant growth and defense. mdpi.comnih.gov This crosstalk is mediated by the direct physical interaction between the key repressors of each pathway: DELLA proteins (for GA signaling) and JAZ proteins (for JA signaling). nih.govfrontiersin.org JAZ proteins can bind to and sequester DELLAs, and vice versa. This interaction prevents the repressors from inhibiting their respective transcription factors, creating a mechanism of reciprocal antagonism that helps the plant allocate resources appropriately to either growth (promoted by GA) or defense (promoted by JA). nih.gov

Ethylene (ET): Ethylene and JA often act synergistically in activating defense responses against certain pathogens and herbivores. oup.comfrontiersin.org This synergistic action involves the interplay between their respective signaling components, such as the MYC factors for JA and EIN3/EIL1 for ethylene, leading to a more robust activation of defense genes, including those for glucosinolate biosynthesis. frontiersin.org

| Phytohormone | Interaction with JA Signaling | Effect on Glucosinolate Biosynthesis | References |

|---|---|---|---|

| Salicylic Acid (SA) | Generally antagonistic. | Can suppress JA-induced GSL biosynthesis, partly by downregulating MYB activators. | oup.com |

| Gibberellin (GA) | Mutually antagonistic. | Mediated by JAZ-DELLA protein interactions, balancing growth vs. defense trade-offs. | mdpi.comnih.gov |

| Auxin | Complex and interdependent. | Involved in regulatory loops that can modulate both development and defense responses. | frontiersin.org |

| Ethylene (ET) | Often synergistic. | Works with JA to enhance defense responses, including GSL production. | oup.comfrontiersin.org |

Jasmonate (JA) Signaling Pathways and Induction

Epigenetic Regulatory Contributions to Glucosinolate Metabolism

Beyond transcriptional control, emerging evidence indicates that epigenetic mechanisms contribute to the regulation of glucosinolate biosynthesis. uni-koeln.defrontiersin.org These mechanisms, which include histone modifications, can provide another layer of control, potentially enabling a "priming" response where a plant's defense induction becomes more robust after an initial stimulus. uni-koeln.de

While specific epigenetic regulation of this compound is still under investigation, studies on the broader glucosinolate pathway have revealed key insights. For example, the JA-mediated induction of GSL synthesis is associated with epigenetic shifts. uni-koeln.de Histone reader proteins, such as those from the EML family, are thought to participate directly in the MYB-bHLH regulatory complex to epigenetically control GSL production. uni-koeln.de

Furthermore, histone deacetylation has been identified as a repressive mechanism. oup.com The transcription factor HY5, a key regulator of light signaling, can recruit the enzyme HISTONE DEACETYLASE 9 (HDA9) to the promoters of GSL biosynthetic genes, such as MYB29. oup.com This action leads to histone deacetylation, chromatin condensation, and suppression of gene expression, thereby dampening the light-induced production of aliphatic glucosinolates. oup.com This shows that epigenetic modifications are integrated with environmental signaling to fine-tune glucosinolate levels. oup.com

Gene Expression Profiling and Regulatory Networks in this compound-Producing Species

The biosynthesis of this compound, like other glucosinolates, is a complex process governed by a sophisticated network of regulatory genes. Gene expression profiling and the study of these regulatory networks in species that produce this compound are crucial for understanding the molecular underpinnings of its production. Research in this area has pinpointed key transcription factors and signaling pathways that modulate the expression of genes involved in the glucosinolate biosynthetic pathway.

Detailed Research Findings

Studies have increasingly focused on identifying the specific transcription factors that regulate the genes responsible for the production of aliphatic glucosinolates, including this compound. The R2R3-MYB transcription factors are well-established as primary regulators of this pathway. nih.govnih.gov In Arabidopsis thaliana, the transcription factors MYB28, MYB29, and MYB76 are known to be positive regulators of aliphatic glucosinolate biosynthesis. nih.gov

Recent research in Brassica rapa, a species known to produce this compound, has provided more direct evidence for the genetic regulation of this specific compound. A study investigating the expression profiles of BrMYB transcription factors related to glucosinolate biosynthesis across eight subspecies of B. rapa identified a significant positive correlation between the expression of a specific MYB28 paralog, BrMYB28.3, and the accumulation of this compound. nih.gov This finding strongly suggests a direct regulatory role for this transcription factor in the biosynthesis of this compound. nih.gov

Furthermore, the regulation of glucosinolate biosynthesis is known to be influenced by various hormonal and environmental signals, with jasmonate signaling playing a key role. nih.gov For instance, treatment with methyl jasmonate (MT), a derivative of jasmonic acid, has been shown to induce the accumulation of this compound. researchgate.net This induction is accompanied by the differential expression of numerous genes involved in glucosinolate biosynthesis. Notably, MT treatment leads to the upregulation of eight genes encoding pathway enzymes and three genes encoding MYB transcription factors that modulate the expression of these biosynthetic genes. researchgate.net This highlights the integration of hormonal signaling pathways in the regulatory network controlling this compound production.

The complexity of this regulatory network extends beyond MYB transcription factors. Basic helix-loop-helix (bHLH) transcription factors are also known to be central players. nih.gov Additionally, the CONSTITUTIVE PHOTOMORPHOGENIC 1/SUPPRESSOR OF PHYTOCHROME A-105 (COP1/SPA) protein complex has been identified as a crucial component in the regulation of glucosinolate biosynthesis. frontiersin.org Mutants in this complex exhibit significantly reduced levels of glucosinolates, indicating its pivotal role in the upstream regulation of the biosynthetic pathway. frontiersin.org

Data Tables

The following tables present data from research on the genetic regulation of glucosinolate biosynthesis, with a focus on findings relevant to this compound.

Table 1: Correlation between BrMYB Transcription Factor Expression and this compound Content in Brassica rapa

| Transcription Factor | Correlation with this compound (GCC) Content | Significance (P-value) |

| BrMYB28.3 | Positive | < 0.05 |

Source: Adapted from research on BrMYB transcription factors in Brassica rapa. nih.gov

Table 2: Differentially Expressed Genes in Glucosinolate Biosynthesis upon Methyl Jasmonate (MT) Treatment

| Gene Category | Number of Differentially Expressed Genes | Regulatory Effect on Glucosinolate Biosynthesis |

| Glucosinolate Pathway Enzymes | 8 | Upregulation |

| MYB Transcription Factors | 3 | Modulation of Biosynthetic Gene Expression |

Source: Adapted from a study on the effects of methyl jasmonate on glucosinolate accumulation. researchgate.net

Table 3: Key Regulatory Components in Glucosinolate Biosynthesis

| Regulatory Component | Family/Type | Role in Glucosinolate Biosynthesis |

| MYB28, MYB29, MYB76 | R2R3-MYB Transcription Factors | Positive regulation of aliphatic glucosinolates |

| MYB34, MYB51, MYB122 | R2R3-MYB Transcription Factors | Regulation of indolic glucosinolates |

| bHLH Transcription Factors | Transcription Factors | Coregulators with MYB factors |

| COP1/SPA Complex | E3 Ubiquitin Ligase Complex | Upstream regulation of the pathway |

Source: Compiled from various studies on glucosinolate regulation. nih.govfrontiersin.org

Hydrolysis of Glucocochlearin

Upon tissue damage, Glucocochlearin is hydrolyzed by the enzyme myrosinase. researchgate.nettaylorandfrancis.com This enzymatic reaction cleaves the thioglucose group, leading to the formation of an unstable aglycone. wikipedia.orgresearchgate.net This intermediate then rearranges to form various breakdown products, the most common being isothiocyanates. wikipedia.orgnih.gov

The primary hydrolysis product of this compound is sec-butyl isothiocyanate. tandfonline.comresearchgate.net The formation of other minor products like nitriles can also occur depending on the reaction conditions. wikipedia.orgnih.gov

Table 3: Hydrolysis Products of this compound

| Precursor | Enzyme | Primary Hydrolysis Product | Other Potential Products | Source |

|---|---|---|---|---|

| This compound | Myrosinase | sec-Butyl isothiocyanate | Nitriles, Thiocyanates | tandfonline.comresearchgate.netresearchgate.net |

Ecological and Physiological Roles of Glucocochlearin in Plant Biology

Contribution to Plant Defense Mechanisms

Glucosinolates, including glucocochlearin, are integral to a sophisticated plant defense system often referred to as the "mustard oil bomb". nih.govsciencedaily.commdpi.com This system involves the enzymatic hydrolysis of glucosinolates by myrosinase when plant tissue is damaged, leading to the production of toxic compounds that deter herbivores and inhibit pathogen growth. nih.govsciencedaily.commdpi.commdpi.com

Against Herbivory and Pest Resistance

Plants utilize glucosinolates like this compound as a defense mechanism against insects and other pests. europa.eu These compounds and their breakdown products often impart a sharp, bitter taste to the plant, acting as a natural deterrent. europa.eu When an herbivore feeds on a plant, the cellular damage brings glucosinolates into contact with the myrosinase enzyme, triggering the production of toxic isothiocyanates. nih.govmdpi.comresearchgate.net This chemical defense is effective against a broad range of generalist herbivores. mdpi.com However, some specialist insects have evolved mechanisms to overcome this defense, and may even sequester glucosinolates for their own protection. sciencedaily.comresearchgate.net The concentration and type of glucosinolates can vary between different plant genotypes, tissues, and developmental stages, presenting a dynamic challenge to insect herbivores. researchgate.net Research has shown that manipulating glucosinolate levels can enhance pest resistance in crops. europa.euresearchgate.net For instance, studies on Arabidopsis have identified specific genetic regions (quantitative trait loci) that control glucosinolate levels and, consequently, resistance to herbivorous insects. europa.eu

Against Fungal Pathogens

This compound and other glucosinolates contribute to a plant's defense against fungal pathogens. ebi.ac.uk While intact glucosinolates themselves generally show no direct antifungal activity, their hydrolysis products, particularly isothiocyanates, are effective inhibitors of fungal growth. nih.gov Research has demonstrated that glucosinolate extracts can significantly reduce the growth of various plant pathogenic fungi. researchgate.net For example, a study on ten different Cochlearia species, where this compound is a major glucosinolate, found that its derivatives inhibited a wide range of fungi, with particularly promising potential against Candida albicans and Rhizopus stolonifer. ebi.ac.uk The antifungal activity is dependent on the chemical structure of the resulting isothiocyanate. nih.gov

Table 1: Antifungal Activity of this compound Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Fungal Species | Inhibitory Effect | Reference |

|---|---|---|

| Candida albicans | Promising antimicrobial potential | ebi.ac.uk |

| Rhizopus stolonifer | Promising antimicrobial potential | ebi.ac.uk |

| Alternaria alternata | Growth reduction of up to 38.37% by glucosinolate extracts | researchgate.net |

Against Bacterial Pathogens

The defensive role of this compound extends to bacterial pathogens. ebi.ac.uk Similar to their effect on fungi, the breakdown products of glucosinolates are the primary agents of antibacterial activity. nih.gov Isothiocyanates, derived from glucosinolates, have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org For instance, research has highlighted the potential of isothiocyanates like sulforaphane (B1684495) and benzyl (B1604629) isothiocyanate in controlling human pathogens. nih.gov A study involving this compound isolated from Cochlearia species demonstrated its inhibitory effects against a range of bacteria, including the clinically important pathogen Pseudomonas aeruginosa. ebi.ac.uk The antibacterial efficacy can vary based on the specific isothiocyanate and the bacterial species. nih.govfrontiersin.org For example, indole-3-carbinol, another glucosinolate derivative, has shown some inhibitory effects against Gram-positive bacteria but not Gram-negative bacteria. nih.gov

Role in Abiotic Stress Responses

In addition to their role in biotic defense, glucosinolates like this compound are involved in a plant's response to abiotic stresses such as drought and salinity. researchgate.net Plants under environmental stress often accumulate higher levels of secondary metabolites, including glucosinolates, to enhance their resistance. researchgate.netmdpi.com

Salinity Stress Tolerance

Salinity is a major abiotic stress that can significantly impact plant growth. nih.gov Plants respond to high salt concentrations by accumulating various compounds, including glucosinolates, to help manage osmotic stress. mdpi.com Increased levels of glucosinolates have been observed in several Brassica species under salt stress. mdpi.com This accumulation is thought to contribute to osmotic adjustment, helping to maintain cell turgor under low water potential conditions. mdpi.com While the direct contribution of this compound to salinity tolerance is not fully elucidated, the general increase in glucosinolates in salt-affected plants suggests their involvement in this stress response. mdpi.com The response can be complex, with different levels of salinity potentially leading to varying concentrations of glucosinolates. mdpi.com

Temperature Fluctuation Responses

Plants exhibit a range of responses to temperature stress, and glucosinolates, including this compound, can be involved in these adaptive mechanisms. srce.hr Exposure to both high and low temperatures can lead to changes in the glucosinolate profiles of plants. mdpi.comrseco.org

Conversely, exposure to cold temperatures has been shown to alter the concentration of different types of glucosinolates. For instance, in some Brassica species, chilling temperatures led to an increase in aliphatic glucosinolates, while freezing temperatures resulted in higher levels of indolic glucosinolates. mdpi.com These shifts in glucosinolate profiles suggest a strategic reallocation of resources to produce specific compounds that may offer protection against the particular stresses associated with low temperatures.

Interactions with Heavy Metals

The interaction between glucosinolates and heavy metals in plants is a complex aspect of plant defense. cabidigitallibrary.orgresearchgate.net Plants that accumulate heavy metals may utilize these inorganic elements in conjunction with organic defense compounds like glucosinolates to deter herbivores. cabidigitallibrary.orgresearchgate.net The presence of heavy metals in plant tissues can make them less palatable or more toxic to insects. cabidigitallibrary.org

While the direct chelation of heavy metals by this compound has not been extensively documented, the broader glucosinolate system is known to be influenced by the presence of these elements. cabidigitallibrary.org Heavy metal stress can induce changes in the biosynthesis and accumulation of glucosinolates. researchgate.net This suggests a coordinated defense strategy where both inorganic and organic chemical defenses are deployed. cabidigitallibrary.org

The production of glucosinolates is a sulfur-dependent process, and some studies have shown that factors enhancing sulfur accumulation can lead to increased glucosinolate levels, potentially enhancing the plant's defense capabilities. cabidigitallibrary.org The interplay between heavy metal accumulation and glucosinolate metabolism highlights the intricate and multifaceted nature of plant defense systems. cabidigitallibrary.orgresearchgate.net

Glucosinolate Hydrolysis Products and Their Biological Relevance in Plantae

The biological activity of glucosinolates is primarily attributed to their hydrolysis products. frontiersin.org Intact glucosinolates are generally considered to be biologically inactive. mdpi.comceplas.eu

Enzymatic Hydrolysis by Myrosinase

Upon tissue damage, such as from herbivore feeding or pathogen attack, glucosinolates come into contact with the enzyme myrosinase (a thioglucosidase), which is spatially separated in intact plant cells. srce.hrmdpi.com Myrosinase catalyzes the hydrolysis of the thioglucosidic bond in the glucosinolate molecule. wikipedia.orgresearchgate.net This enzymatic reaction cleaves off the glucose molecule, resulting in an unstable aglycone. nih.gov This aglycone then undergoes spontaneous rearrangement to form a variety of biologically active compounds. mdpi.comresearchgate.net

Non-Enzymatic Degradation Pathways

While enzymatic hydrolysis is the primary route for glucosinolate breakdown, non-enzymatic degradation can also occur under certain conditions. pan.olsztyn.pl For example, thermal treatment, such as boiling, can lead to the non-enzymatic degradation of glucosinolates, often resulting in the formation of nitriles. researchgate.netnih.gov The presence of certain metal ions, like Fe2+, can also catalyze the non-enzymatic degradation of glucosinolates to form simple nitriles. researchgate.netdpi.qld.gov.au

Diversification of Hydrolysis Products (e.g., Isothiocyanates, Nitriles, Thiocyanates)

The rearrangement of the unstable aglycone produced during glucosinolate hydrolysis can lead to a diverse array of products, including isothiocyanates, nitriles, and thiocyanates. frontiersin.orgconsensus.app The specific products formed depend on several factors, including the structure of the original glucosinolate's side chain, the pH of the reaction environment, and the presence of specifier proteins. mdpi.comresearchgate.netconsensus.app

Isothiocyanates: These are often the major products of myrosinase-catalyzed hydrolysis at neutral pH. nih.gov They are known for their potent biological activities and are key components of the plant's chemical defense system. frontiersin.orgcreative-proteomics.com

Nitriles: The formation of nitriles can be favored under certain conditions, such as the presence of specific nitrile-specifier proteins (NSPs) or through non-enzymatic thermal degradation. researchgate.netdpi.qld.gov.auresearchgate.net

Thiocyanates: Thiocyanate formation can occur, particularly in the presence of thiocyanate-forming proteins (TFPs). frontiersin.org

This diversification of hydrolysis products allows the plant to produce a range of compounds with different biological activities, providing a flexible and effective defense mechanism against a variety of biotic and abiotic stresses. frontiersin.orgresearchgate.net

Advanced Analytical Methodologies for Glucocochlearin Research

Sample Preparation Techniques from Plant Matrices

The initial step in glucocochlearin analysis involves its extraction from plant tissues, followed by procedures to prepare it for chromatographic analysis.

The extraction of glucosinolates, including this compound, is a crucial first step that significantly influences the accuracy of their quantification. mdpi.comresearchgate.netresearchgate.net The primary goal is to efficiently isolate these compounds while preventing their enzymatic degradation by myrosinase, which is naturally present in the plant tissues. mdpi.comnih.gov

Solvent Extraction is the most conventional method. It typically involves grinding the plant material and extracting the glucosinolates with a heated solvent mixture, commonly 70% methanol (B129727) in water. mdpi.comnih.govacs.org The high temperature serves to deactivate the myrosinase enzyme. nih.gov This method has been widely used for extracting glucosinolates from various Brassica species. nih.govscispace.com For instance, a study on cabbage genotypes used a twofold extraction with boiling 70% methanol for 20 minutes to isolate glucosinolates. mdpi.com

Ultrasound-Assisted Extraction (UAE) offers a more modern and efficient alternative. This technique utilizes the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction yield. mdpi.commdpi.com UAE is often considered a "green" extraction method as it can reduce solvent consumption and extraction time. nih.govfrontiersin.orgresearchgate.net Studies have shown that UAE can be optimized by adjusting parameters like solvent composition, temperature, and duration to maximize the recovery of glucosinolates. mdpi.comnih.govnih.gov For example, an optimized UAE process for cauliflower used 42% ethanol (B145695) at 43°C for 30 minutes. mdpi.comnih.gov

Microwave-Assisted Extraction (MAE) is another advanced technique that employs microwave energy to heat the solvent and plant matrix, leading to rapid extraction. mdpi.comnih.gov The internal heating facilitates the rupture of plant cells, releasing the target compounds into the solvent. mdpi.com MAE has been shown to be as efficient as, and sometimes superior to, conventional methods in terms of speed and efficiency. nih.gov Research on Eruca sativa seeds demonstrated that MAE with methanol at 80°C for 10 minutes provided comparable results to the certified ISO-9167 method. nih.gov Similarly, microwave hydrodiffusion and gravity (MHG) has been used to obtain glucosinolate degradation products. researchgate.netmdpi.comresearchgate.net

Table 1: Comparison of Extraction Methods for Glucosinolates

| Method | Principle | Advantages | Common Solvents | Key Findings |

|---|---|---|---|---|

| Solvent Extraction | Utilizes solvents to dissolve glucosinolates from plant material, often with heat to inactivate enzymes. | Well-established, simple procedure. | 70% Methanol, Ethanol | Effective for a wide range of Brassica species. mdpi.comnih.govscispace.com |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Increased efficiency, reduced extraction time and solvent consumption. nih.gov | Ethanol, Methanol | Optimized conditions can significantly improve the yield of specific glucosinolates. mdpi.comnih.gov |

| Microwave-Assisted Extraction (MAE) | Employs microwave energy for rapid heating of the solvent and plant matrix. | Very fast, efficient, and can be automated. mdpi.comnih.gov | Methanol | Comparable efficiency to standard methods in a fraction of the time. nih.gov |

For accurate quantification by High-Performance Liquid Chromatography (HPLC), intact glucosinolates are often enzymatically converted to their desulfo-counterparts. mdpi.comnih.govebi.ac.uk This desulfation step is necessary because the sulfate (B86663) group can interfere with chromatographic separation. nih.gov

The standard procedure involves purifying the crude glucosinolate extract on an ion-exchange column, typically containing DEAE-Sephadex A-25. scispace.commdpi.comnih.gov After loading the extract, the column is washed to remove impurities. nih.gov Subsequently, a purified sulfatase enzyme from Helix pomatia is added to the column and allowed to react, which cleaves the sulfate group from the glucosinolates. nih.gov The resulting desulfoglucosinolates are then eluted from the column with water. nih.gov This procedure is a key part of the official ISO 9167-1 method for glucosinolate analysis. ebi.ac.uk The desulfated glucosinolates are then ready for HPLC analysis. nih.govacs.org

Extraction Methods (e.g., Solvent Extraction, Ultrasound-Assisted Extraction, Microwave-Assisted Extraction)

Separation and Purification Strategies

Following extraction and desulfation, various chromatographic techniques are employed to separate and purify this compound from other compounds in the extract.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of glucosinolates, including this compound. ebi.ac.ukresearchgate.netnih.govuc.pt It is widely used for both the quantification of desulfoglucosinolates and the purification of intact glucosinolates. ebi.ac.ukresearchgate.net The method offers high sensitivity, selectivity, and reproducibility. researchgate.net

For the analysis of desulfoglucosinolates, a reversed-phase C18 column is commonly used. nih.govsigmaaldrich.com The separation is typically achieved using a gradient elution with a mobile phase consisting of water and acetonitrile. nih.govsigmaaldrich.com Detection is most often performed using an ultraviolet (UV) detector at a wavelength of 229 nm. nih.govsigmaaldrich.com The identification of this compound is confirmed by comparing its retention time with that of a known standard. researchgate.net The quantification is based on a calibration curve generated from a reference standard, often sinigrin, with the application of established response factors. nih.gov HPLC has been successfully used to identify this compound in various plants, including those of the Cochlearia genus and Aurinia leucadea. ebi.ac.uknih.govnih.gov

Table 2: Typical HPLC Parameters for Desulfo-Glucocochlearin Analysis

| Parameter | Specification |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3 µm) nih.gov |

| Mobile Phase | Gradient of Water and Acetonitrile nih.govsigmaaldrich.com |

| Flow Rate | Typically 0.75 - 1.0 mL/min nih.gov |

| Detection | UV at 229 nm nih.govsigmaaldrich.com |

| Column Temperature | Often maintained at 40°C nih.gov |

Anion exchange chromatography is a crucial step in the purification of glucosinolates from crude plant extracts. scispace.com Since glucosinolates are anionic compounds, they bind to the positively charged stationary phase of an anion exchange column. mdpi.com This allows for the removal of uncharged and cationic impurities, which are washed away. scispace.com

Materials like DEAE-Sephadex A-25 have proven to be effective for this purpose. scispace.comtandfonline.com The crude extract is loaded onto the column, and after washing with water, the glucosinolates are eluted using a salt solution, such as ammonium (B1175870) bicarbonate buffer. scispace.com This technique not only purifies the glucosinolates but also concentrates them. scispace.com More recently, mixed-mode columns that combine reversed-phase and weak anion-exchange properties have been developed, offering enhanced separation and retention for glucosinolates. usda.govnih.gov

Gel permeation chromatography (GPC), also known as size-exclusion chromatography, separates molecules based on their size. wikipedia.org In the context of glucosinolate research, it can be used as a purification step following ion exchange chromatography. tandfonline.com

For instance, Sephadex LH-20 has been utilized for the purification of glucosinolates from Lepidium draba. tandfonline.com In this technique, the sample is passed through a column packed with a porous gel. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can enter the pores have a longer path and elute later. This method is particularly useful for separating glucosinolates from other molecules of different sizes that may have remained after initial purification steps. The combination of ion exchange and gel permeation chromatography provides a robust procedure for obtaining highly purified glucosinolates. tandfonline.com

Anion Exchange Chromatography

Qualitative and Quantitative Determination

The qualitative and quantitative analysis of this compound involves a multi-faceted approach, combining various advanced analytical methodologies to ensure accurate and reliable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, TOCSY, HMQC, HMBC, J-MOD)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. researchgate.netnih.gov This non-destructive technique provides detailed information about the atomic arrangement, connectivity, and chemical environment within the molecule. researchgate.net The complete structural identity of this compound has been established through a comprehensive application of one-dimensional (1D) and two-dimensional (2D) NMR experiments. ebi.ac.ukuc.pt

¹H and ¹³C NMR: One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra are fundamental for identifying the number and types of hydrogen and carbon atoms in the molecule. researchgate.net The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of each nucleus. For complex molecules like this compound, which contains both a glucose moiety and an amino acid-derived side chain, these spectra provide the initial framework for the structure. oregonstate.educhemconnections.org Although a specific data table for this compound is not publicly available in the cited literature, research confirms its characterization by comparing its spectral data with those of analogous glucosinolates like glucoputranjivin (B1197972). researchgate.net

2D NMR Techniques: To assemble the complete molecular structure and assign all signals accurately, a suite of 2D NMR experiments is employed. nih.govebi.ac.ukuc.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to map out the spin systems within the glucose unit and the alkyl side chain.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons, revealing entire spin systems from a single cross-peak. This is particularly useful for identifying all the protons within the glucopyranose ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to, providing definitive ¹H-¹³C one-bond connections.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire molecular skeleton by identifying long-range correlations (typically 2-4 bonds) between protons and carbons. iosrjournals.org It connects the different fragments of the molecule, such as linking the anomeric proton of the glucose to the thioimidate carbon and connecting the alkyl side chain to the core structure.

J-MOD (J-Modulated Spin-Echo) or DEPT: These experiments provide information about the multiplicity of carbon signals (CH, CH₂, CH₃, or quaternary carbons), which is vital for confirming the carbon framework.

Together, these NMR techniques provide the definitive evidence required to confirm the structure of this compound as (1S)-1-methylpropyl glucosinolate. researchgate.net

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS, LC-MS/MS, ESI-MS)

Mass spectrometry (MS) is a cornerstone for the analysis of this compound, offering high sensitivity and specificity for both identification and quantification. It is most powerfully applied when coupled with chromatographic separation techniques.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the this compound molecule, which allows for the calculation of its elemental formula (C₁₁H₂₁NO₉S₂). researchgate.netuc.pt This is a critical step in its initial identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the most common technique for analyzing intact glucosinolates like this compound from plant extracts. researchgate.net The liquid chromatography step separates the complex mixture of compounds, and the mass spectrometer then detects and identifies them. Electrospray Ionization (ESI) is a soft ionization technique frequently used in this context (LC-ESI-MS), as it allows the fragile glucosinolate molecules to be ionized into the gas phase without significant fragmentation. nih.govebi.ac.ukuc.pt

Tandem Mass Spectrometry (LC-MS/MS): For enhanced selectivity and structural confirmation, tandem mass spectrometry is employed. In an LC-MS/MS experiment, a specific ion corresponding to this compound is selected, fragmented, and the resulting fragment ions are analyzed. This provides a characteristic fragmentation pattern that serves as a structural fingerprint, enabling highly reliable quantification even in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): While intact glucosinolates are not volatile enough for direct GC-MS analysis, this technique is widely used to analyze their breakdown products. After enzymatic hydrolysis (e.g., by myrosinase), this compound yields volatile sec-butyl isothiocyanate. This isothiocyanate can be readily analyzed by GC-MS, providing indirect evidence for the presence and quantity of the parent this compound in the original sample. ebi.ac.uk

Table 1: Application of Mass Spectrometry Techniques in this compound Research

| Technique | Analyte | Primary Application | Reference |

|---|---|---|---|

| HRMS | Intact this compound | Accurate mass determination and elemental formula confirmation. | researchgate.netuc.pt |

| LC-ESI-MS | Intact this compound | Identification and quantification in complex plant extracts. | nih.govebi.ac.uk |

| LC-MS/MS | Intact this compound | Highly selective and sensitive quantification; structural confirmation via fragmentation patterns. | researchgate.net |

| GC-MS | sec-butyl isothiocyanate | Indirect identification and quantification of this compound via its volatile hydrolysis product. | ebi.ac.uk |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a widely used detection method in this compound research, primarily in conjunction with High-Performance Liquid Chromatography (HPLC). While intact glucosinolates can be detected, the standard and most common method (ISO 9167) involves enzymatic desulfation prior to analysis.

The resulting desulfoglucosinolates exhibit a characteristic UV absorption maximum at approximately 229 nm. carlroth.com HPLC systems equipped with a Diode-Array Detector (DAD) or a variable wavelength UV detector set to this wavelength are used for the quantitative analysis of desulfo-glucocochlearin.

Additionally, a different spectrophotometric method exists for determining the total glucosinolate content in a sample. This method involves the formation of a complex between the glucosinolates and a palladium salt (sodium tetrachloropalladate), which produces a colored solution that can be measured at approximately 425 nm. unesp.brpdx.edu

Near-Infrared Spectroscopy (NIR)

Near-Infrared (NIR) spectroscopy is a rapid, non-destructive analytical technique that has been developed for the high-throughput screening of glucosinolates in plant materials, particularly in seeds and leaves. NIR spectroscopy measures the absorption of light in the near-infrared region of the electromagnetic spectrum (approx. 780-2500 nm), which corresponds to overtones and combinations of molecular vibrations, especially of C-H, O-H, and N-H bonds.

As an indirect analytical method, NIR requires the development of a calibration model. This is achieved by scanning a large set of samples with the NIR instrument and then analyzing the same samples using a reference method, such as HPLC. Chemometric techniques, like partial least squares (PLS) regression, are then used to build a model that correlates the NIR spectra with the glucosinolate concentrations determined by the reference method. Once validated, this model can be used to predict the glucosinolate content of new samples from their NIR spectra alone, offering a significant advantage in speed and cost for breeding programs and quality control.

Enzyme-Linked Immunosorbent Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific immunological method that can be adapted for the quantification of small molecules like glucosinolates. This technique is based on the highly specific binding interaction between an antibody and its target antigen.

To develop an ELISA for this compound, one would first need to produce monoclonal or polyclonal antibodies that specifically recognize the this compound molecule. In a typical competitive ELISA format, a known amount of enzyme-labeled this compound would compete with the this compound in the sample for binding to a limited number of antibody-coated sites on a microplate. The amount of bound enzyme, measured by a colorimetric reaction, is inversely proportional to the concentration of this compound in the sample. While requiring significant initial development to create the specific antibodies, ELISA offers the potential for very high-throughput and sensitive analysis of a large number of samples.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful separation technique with high resolution and efficiency, making it well-suited for the analysis of charged molecules like glucosinolates. Because glucosinolates are anions, they can be separated directly by CE.

A specific mode, Micellar Electrokinetic Capillary Chromatography (MECC), is particularly effective. nih.govebi.ac.uk In MECC, a surfactant is added to the buffer above its critical micelle concentration. This creates charged micelles that act as a pseudo-stationary phase, allowing for the separation of both charged and neutral analytes. MECC has been successfully applied to the separation of intact glucosinolates, offering rapid analysis times and excellent separation efficiency. nih.gov Alternatively, CE can be used to analyze the degradation products of this compound, such as its corresponding isothiocyanate, after derivatization to make them detectable by sensitive methods like laser-induced fluorescence (LIF). uc.ptoregonstate.edu

Standardization and Validation of Analytical Procedures for Robustness and Reproducibility

The reliability and consistency of research findings on this compound are fundamentally dependent on the standardization and validation of the analytical methods used for its quantification. The process of validation demonstrates that an analytical procedure is suitable for its intended purpose, ensuring that the results are accurate and reproducible. preprints.orgresearchgate.net International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the validation of analytical procedures, which is broadly applied to the analysis of plant secondary metabolites, including glucosinolates. sci-hub.senih.gov

The validation of an analytical method for this compound, typically High-Performance Liquid Chromatography (HPLC), involves the assessment of several key parameters to ensure its performance is reliable. sci-hub.seresearchgate.net These parameters include linearity, precision, accuracy, and robustness.

Linearity establishes the relationship between the concentration of this compound and the analytical signal. A linear relationship is crucial for accurate quantification over a specific concentration range. This is typically evaluated by analyzing a series of standard solutions of known this compound concentrations and examining the correlation coefficient (R²) of the resulting calibration curve, which should ideally be close to 1. researchgate.net

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Evaluates the precision within the same laboratory but on different days, with different analysts, or with different equipment. researchgate.net

For glucosinolate analysis, RSD values for precision are generally expected to be below 5%, indicating high reproducibility. researchgate.net

Accuracy is the measure of the closeness of the analytical results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure this compound standard is added to a sample matrix, and the percentage of the added standard that is detected (recovered) is calculated. Recovery rates for glucosinolate analysis are typically expected to be within the range of 90-110%. preprints.org

Robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov Testing for robustness involves intentionally altering parameters of the analytical method, such as the pH of the mobile phase, column temperature, or flow rate, and observing the effect on the analytical results. nih.gov This is a critical component of method development as it identifies which parameters need to be strictly controlled to ensure the method's performance is consistent. nih.gov

The following interactive data tables illustrate the typical validation parameters and acceptance criteria for an HPLC method for this compound, based on general findings for glucosinolate analysis.

Table 1: Linearity and Range Data for this compound Analysis by HPLC-UV

| Parameter | Specification | Result |

| Linearity Range | To be defined | 1 - 200 µg/mL |

| Correlation Coefficient (R²) | ≥ 0.999 | 0.9995 |

| Regression Equation | y = mx + c | y = 4578.2x + 123.4 |

This table showcases a typical linear range for the quantification of a glucosinolate like this compound, with a high correlation coefficient indicating a strong linear relationship between concentration and analytical response.

Table 2: Precision of the Analytical Method for this compound

| Precision Level | Parameter | Acceptance Criteria (%RSD) | Result (%RSD) |

| Repeatability | Intra-day Precision (n=6) | ≤ 2.0% | 1.5% |

| Intermediate Precision | Inter-day Precision (n=6, over 3 days) | ≤ 5.0% | 3.8% |

%RSD = Relative Standard Deviation This table demonstrates the acceptable levels of variation for repeated measurements of this compound, both within a single day and across multiple days, ensuring the method's reproducibility.

Table 3: Accuracy (Recovery) Study for this compound

| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Acceptance Criteria |

| 50 | 48.9 | 97.8% | 90 - 110% |

| 100 | 101.2 | 101.2% | 90 - 110% |

| 150 | 147.6 | 98.4% | 90 - 110% |

This table illustrates the accuracy of the method by showing how well it can measure a known amount of this compound added to a sample. The high recovery percentages indicate that the method accurately quantifies the compound.

Table 4: Robustness Testing Parameters and Results for this compound Analysis

| Parameter Varied | Variation | Effect on Results (% Change) | Conclusion |

| Flow Rate (mL/min) | ± 0.1 | < 2.0% | Robust |

| Column Temperature (°C) | ± 2 | < 1.5% | Robust |

| Mobile Phase pH | ± 0.2 | < 3.0% | Robust |

| Wavelength (nm) | ± 2 | < 1.0% | Robust |

This table shows the results of intentionally changing key analytical parameters. The minimal impact on the results demonstrates that the method is robust and reliable under slightly varied conditions.

The standardization of analytical procedures also involves the use of well-characterized reference materials for this compound to ensure comparability of results across different laboratories and studies. preprints.org The lack of commercially available, certified reference standards for all glucosinolates can pose a challenge, necessitating in-house isolation and characterization or the use of a closely related and more readily available standard for quantification, with appropriate response factor correction. researchgate.net

Metabolic Engineering and Synthetic Biology Approaches for Glucocochlearin Research

Pathway Engineering for Modulating Glucocochlearin Levels in Plants

Metabolic engineering aims to modify metabolic pathways within an organism to increase the production of desired compounds or introduce novel ones. google.com For this compound, a branched-chain glucosinolate derived from isoleucine, pathway engineering focuses on manipulating the expression of key biosynthetic and regulatory genes to alter its concentration in plants. google.com

Furthermore, direct manipulation of the core biosynthetic pathway genes is a viable strategy. The conversion of amino acids to their corresponding aldoximes, catalyzed by cytochrome P450 enzymes of the CYP79 family, is a critical control point. maxapress.com Introducing or overexpressing a highly efficient CYP79 variant that preferentially uses isoleucine could specifically channel metabolic flow towards this compound. Subsequent steps, including side-chain elongation, are controlled by genes such as those in the GSL-ELONGASE family, which can also be targeted for modification to influence the final glucosinolate profile. google.com The enzymes following the initial aldoxime formation generally show broad substrate specificity for the side chain, meaning that once the specific aldoxime is formed, the rest of the pathway can often proceed to generate the final glucosinolate. maxapress.com

Research has identified significant natural variation in this compound content among different Brassica species and cultivars, highlighting the genetic basis for its production which can be exploited in breeding and engineering programs.

Table 1: Natural Occurrence of this compound in Various Brassica Species

| Species | Common Name | Organ/Tissue | This compound Level |

| Brassica rapa ssp. pekinensis | Chinese Cabbage | Seeds | High |

| Brassica oleracea var. acephala | Kale | Seeds | High |

| Brassica juncea | Mustard | Seeds | High |

| Brassica napus | Rapeseed/Canola | Leaves & Roots | Variable |

| Raphanus sativus | Radish | Seeds | High |

This table is generated based on findings indicating the relative abundance of this compound in different species. "High" denotes that it can be a significant component of the glucosinolate profile in the specified tissue.

Genetic Manipulation for Elucidating Biosynthesis Pathways

The elucidation of the this compound biosynthetic pathway relies heavily on genetic manipulation techniques, primarily in the model plant Arabidopsis thaliana and commercially important Brassica species. researchgate.net These studies involve identifying candidate genes and verifying their function through loss-of-function mutations (knockouts) and gain-of-function (overexpression) experiments. genome.jpmdpi.com

The biosynthesis of glucosinolates is broadly divided into three stages: side-chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and secondary side-chain modifications. nih.govresearchgate.net this compound is derived from isoleucine, which undergoes one cycle of chain elongation to form 2-amino-4-methyl-hexanoic acid before conversion into the final glucosinolate.

Key genes and gene families that have been identified through genetic manipulation include:

Branched-Chain Amino Acid Aminotransferases (BCATs): These enzymes catalyze the initial deamination of isoleucine to its corresponding α-keto acid, a critical first step in the chain-elongation cycle. nih.gov Genetic analyses in Arabidopsis have shown that specific BCAT isoforms are involved in glucosinolate biosynthesis. oup.com

GSL-ELONG Locus: This locus contains genes responsible for the chain elongation of amino acids. google.com Sequence analysis within this region identified genes with high homology to isopropylmalate synthase, an enzyme that catalyzes the condensation of a keto acid with acetyl-CoA, a key reaction in the elongation process. google.comnih.gov Manipulating these genes can alter the side-chain length of aliphatic glucosinolates.

CYP79 Family: Cytochrome P450s of the CYP79 family catalyze the conversion of the chain-elongated amino acid into the corresponding aldoxime. maxapress.com For branched-chain glucosinolates, specific members of this family are crucial. For instance, expressing CYP79D2 from cassava in Arabidopsis led to the production of valine- and isoleucine-derived glucosinolates, demonstrating its function in this pathway. genome.jp

CYP83 Family and Subsequent Enzymes: Following aldoxime formation, CYP83 enzymes, S-glucosyltransferases (S-GT), and sulfotransferases (ST) complete the formation of the core glucosinolate structure. bac-lac.gc.ca Knockout mutants for these genes often result in a complete lack of glucosinolate production, confirming their essential role in the shared part of the pathway. genome.jp

By systematically knocking out or overexpressing these genes and analyzing the resulting changes in the plant's glucosinolate profile, researchers can assign specific functions to each gene and piece together the precise biosynthetic route to this compound. frontiersin.org

Table 2: Key Gene Families Involved in this compound Biosynthesis

| Gene Family/Locus | Enzyme/Protein Function | Role in this compound Biosynthesis |

| BCAT | Branched-chain aminotransferase | Initiates chain elongation by converting isoleucine to its corresponding α-keto acid. |

| GSL-ELONG / MAM | Isopropylmalate synthase-like | Catalyzes the condensation reaction in the chain elongation cycle. |

| CYP79 | Cytochrome P450 monooxygenase | Converts the chain-elongated amino acid into an aldoxime, a key committed step. |

| CYP83 | Cytochrome P450 monooxygenase | Oxidizes the aldoxime to a reactive intermediate. |

| GSL-S-OXY | C-S lyase | Cleaves the S-alkyl-thiohydroximate. |

| UGT/S-GT | S-glucosyltransferase | Adds a glucose moiety to the thiohydroximic acid. |

| SOT/ST | Sulfotransferase | Catalyzes the final sulfation step to form the mature glucosinolate. |

This table summarizes the major enzyme families and their functions as elucidated through genetic studies of the glucosinolate pathway.

Applications in Photosynthetic Organisms for Compound Production

Synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. nih.gov A significant frontier in this field is the use of photosynthetic microorganisms, such as cyanobacteria and microalgae, as cellular factories for the sustainable production of valuable chemicals directly from CO2 and sunlight. nih.govnih.gov

While the heterologous production of glucosinolates has been successfully demonstrated in non-photosynthetic hosts like Escherichia coli and Saccharomyces cerevisiae, and in other plants like tobacco (Nicotiana benthamiana), their production in photosynthetic microbes is an emerging area of research. nih.govresearchgate.net The entire pathway for the complex glucosinolate glucoraphanin, requiring the transfer of 13 genes, has been reconstituted in N. benthamiana. researchgate.net

Photosynthetic organisms present several advantages as production chassis:

Sustainable Feedstock: They utilize CO2 and light as primary inputs, reducing reliance on sugar feedstocks derived from agriculture. nih.gov

Genetic Tractability: Many species, such as Synechocystis sp. PCC 6803 (cyanobacterium) and Chlamydomonas reinhardtii (microalga), are readily amenable to genetic engineering. nih.govmdpi.com

Metabolic Precursors: They naturally produce the necessary precursors, including amino acids and the cofactors NADPH and ATP, through photosynthesis. nih.gov

The production of this compound in a photosynthetic host would require the heterologous expression of the entire biosynthetic pathway. This would involve transferring the specific genes for isoleucine chain elongation and the core glucosinolate pathway from a plant like Arabidopsis into the microbial host. A key challenge is ensuring the proper function of plant-derived enzymes, particularly the endoplasmic reticulum-associated cytochrome P450s (CYP79 and CYP83), in a prokaryotic (cyanobacteria) or simple eukaryotic (microalgae) cell. However, cyanobacteria are known to possess their own P450 systems and have been successfully engineered to produce other plant secondary metabolites, indicating their potential as suitable hosts. nih.gov

Engineering efforts would also focus on optimizing metabolic flux by, for example, inactivating competing pathways (like glycogen (B147801) synthesis in cyanobacteria) to channel more carbon towards the desired product. nih.gov While the production of this compound in photosynthetic organisms has not yet been reported, the foundational tools of synthetic biology and successful proof-of-concept studies with other complex plant products suggest it is a promising future direction for sustainable bioproduction. wustl.edugoogle.com

Future Research Trajectories and Unanswered Questions in Glucocochlearin Studies

Elucidation of Undiscovered Enzymes and Regulatory Elements in Biosynthesis

The general biosynthetic pathway for glucosinolates is understood to occur in three main phases: side-chain elongation of a precursor amino acid, formation of the core glucosinolate structure, and secondary modification of the side chain. researchgate.netoup.comoup.com However, the specific enzymatic and regulatory components governing the unique structure of glucocochlearin are not fully characterized.

Future research must focus on identifying the complete set of enzymes responsible for this compound biosynthesis. While enzymes for the core structure, such as cytochrome P450s (CYP79s and CYP83s) and S-glucosyltransferases, are known, the enzymes catalyzing the specific side-chain modifications of isoleucine-derived precursors are less understood. researchgate.netnih.govoup.com The biosynthesis of aliphatic glucosinolates, for instance, involves over 20 genes, and key enzymes for chain elongation like methylthioalkylmalate synthase (MAMS) have been identified. researchgate.netnih.gov Yet, the precise MAMS and other chain-elongation enzymes that act on isoleucine to initiate the this compound pathway require definitive identification and characterization.

Furthermore, the transcriptional regulation of GSL biosynthesis is a complex network involving MYB and basic helix-loop-helix (bHLH) transcription factors that integrate various hormonal and environmental signals. researchgate.netfrontiersin.orgnih.gov Key regulators like MYB28, MYB29, and MYB76 are known to control aliphatic GSLs, while MYB34, MYB51, and MYB122 regulate indolic GSLs. researchgate.netfrontiersin.org A critical unanswered question is which specific combination of these, or perhaps yet undiscovered, transcription factors and regulatory proteins orchestrates the expression of this compound biosynthesis genes. ukm.edu.my The regulatory system is intricate, and despite extensive studies, the full genetic and biochemical nature of its regulation needs further elucidation. nih.gov

Table 1: Key Regulatory Factors in Glucosinolate Biosynthesis

| Regulatory Factor | Type | Known Function in GSL Biosynthesis |

| MYB28, MYB29, MYB76 | Transcription Factor | Regulation of aliphatic GSL biosynthesis. researchgate.net |

| MYB34, MYB51, MYB122 | Transcription Factor | Regulation of indolic GSL biosynthesis. frontiersin.org |

| MYC2, MYC3, MYC4 | Transcription Factor (bHLH) | Interact with MYBs to regulate GSL genes, key in jasmonate signaling. frontiersin.org |

| COP1/SPA Complex | Protein Complex | Key repressor of light signaling, crucial for GSL biosynthesis regulation. frontiersin.org |

| HY5 | Transcription Factor | With HDA9, acts as a regulator of light-induced changes in GSL content. oup.comukm.edu.my |

| EMLs | Histone Reader Proteins | Believed to participate in the jasmonate-mediated induction of GSL synthesis. uni-koeln.de |

Deeper Understanding of Environmental and Epigenetic Interactions Influencing Accumulation

Glucosinolate accumulation is not static; it is dynamically influenced by a host of external and internal cues, including pest attacks, pathogen infection, and abiotic factors like temperature, light, and nutrient availability. frontiersin.org The plant hormone jasmonate (JA) is a central player, upregulating GSL biosynthesis under stress conditions. nih.govuni-koeln.de A significant research trajectory involves dissecting how these environmental factors specifically modulate the accumulation of this compound. For example, understanding how nutrient availability, particularly sulfur and nitrogen, quantitatively affects this compound profiles could have implications for agricultural practices. frontiersin.org

The role of epigenetics in regulating GSL biosynthesis is an emerging and vital area of study. researchgate.netnih.gov Epigenetic mechanisms, such as DNA methylation and histone modifications, can alter gene expression without changing the DNA sequence, providing a mechanism for plants to adapt to environmental challenges. frontiersin.org Research has identified an epigenetic regulatory module, HY5-HDA9, that dampens the light-induced production of aliphatic GSLs through histone deacetylation. oup.com It is hypothesized that the "priming" of plant defenses, where a plant responds more robustly to recurring stress, is mediated by such epigenetic mechanisms. uni-koeln.deuni-koeln.de

Future investigations should aim to answer whether specific epigenetic marks are associated with the expression of this compound biosynthetic genes. Identifying how environmental factors like drought, temperature stress, or pathogen attack might induce specific and heritable epigenetic changes influencing this compound levels is a key unanswered question. frontiersin.orgnih.govibe-unesco.org This knowledge would deepen our understanding of plant plasticity and adaptation.

Development of Advanced Analytical Techniques for In Situ and Real-Time Profiling

Accurate and sensitive detection is crucial for studying the dynamics of this compound. A variety of analytical techniques are currently used for GSL quantification, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). nih.govpreprints.orgresearchgate.net While powerful, many of these methods require tissue destruction and extensive sample preparation, preventing the study of GSL dynamics in living plants. preprints.org

The future of this compound analysis lies in the development and refinement of non-destructive, in situ, and real-time profiling techniques. Advanced methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Ion Mobility Spectrometry (IMS), particularly when coupled with mass spectrometry, offer significant opportunities. nih.govpreprints.orgresearchgate.net NMR is non-destructive and highly informative for structure elucidation, while IMS allows for the rapid separation of molecules. preprints.orgresearchgate.net Recent advancements, such as the use of hyperpolarization techniques, have significantly enhanced the sensitivity of NMR, making it more suitable for detecting low-concentration metabolites like this compound. preprints.org

A major goal is to adapt these technologies for real-time monitoring of this compound within different plant tissues and even single cells. This would allow researchers to observe the direct effects of environmental stimuli or herbivory on this compound accumulation and transport, providing unparalleled insight into its physiological role. Techniques like real-time PCR can already monitor the expression of biosynthesis genes, and correlating this with real-time metabolite data would be a significant leap forward. mdpi.com

Table 2: Comparison of Analytical Techniques for Glucosinolate Analysis

| Technique | Primary Use | Advantages | Limitations | Future Direction |

| HPLC | Quantification & Separation | High sensitivity, selectivity, and reproducibility. preprints.orgresearchgate.net | Requires extensive sample preparation, costly equipment. preprints.orgresearchgate.net | Coupling with advanced detectors for higher resolution. |

| LC-MS | Identification & Quantification | High specificity and sensitivity, suitable for complex mixtures. nih.govnih.gov | Can be challenging to distinguish isomers with similar mass. researchgate.net | Development of validated methods for intact GSLs in various tissues. nih.gov |

| GC-MS | Analysis of Volatile Products | High separation efficiency and sensitivity for degradation products. nih.gov | Not suitable for direct analysis of non-volatile, intact GSLs. nih.govpreprints.org | Improved derivatization techniques for broader GSL analysis. |

| NMR | Structural Elucidation | Non-destructive, highly informative for structure. nih.govpreprints.org | Lower sensitivity compared to MS-based methods. preprints.org | Use of hyperpolarization to enhance sensitivity for in vivo analysis. preprints.org |

| IMS | High-Throughput Separation | Rapid separation of ions, can be coupled with MS. researchgate.net | Newer technology, fewer established protocols. | Integration with MS for enhanced specificity and high-throughput profiling. researchgate.net |

Q & A

Q. What methodologies are recommended for elucidating this compound’s mechanism of action in cancer cell lines?

- Methodology :

- Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways .

- Validate targets via siRNA knockdown or pharmacological inhibition .

- Use dose-response assays to establish IC50 values and assess apoptosis markers (e.g., caspase-3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.